Benzenesulfonamide, 4-cyano-N-ethyl-
Overview
Description
Benzenesulfonamide, 4-cyano-N-ethyl-, also known as AD(11) or N-ethyl-4-cyanobenzenesulfonamide, belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamides has been described in the literature . The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .Molecular Structure Analysis
The molecular formula of Benzenesulfonamide, 4-cyano-N-ethyl- is C9H13NO2S . The molecular weight is 199.270 .Scientific Research Applications
Solubility and Physical Properties
- Benzenesulfonamide (BSA) is an essential chemical material and intermediate in the chemical industry. Its solid-liquid equilibrium in various solvents is crucial for its separation and reaction process. Research on its solubility in different solvents like methanol, ethanol, and acetone revealed that BSA solubility increases with rising temperature in all solvents tested (Li, Wu, & Liang, 2019).
Chemical Synthesis and Reactions
- In a study on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, microwave irradiation was used to synthesize these compounds, demonstrating their carbonic anhydrase inhibitory effects (Gul et al., 2016).
- Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride have been used as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Biological and Medical Research
- Benzenesulfonamide-bearing imidazole derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines, indicating potential applications in cancer research (Balandis, Mickevičius, & Petrikaitė, 2021).
- Ureido-substituted benzenesulfonamides have shown potent inhibition of carbonic anhydrases and significant antimetastatic activity in models of breast cancer, highlighting their potential in cancer therapy (Pacchiano et al., 2011).
Environmental Impact and Analysis
- An overview of analytical methods for detecting benzenesulfonamides in environmental matrices, including water, soil, and sediment, reflects their importance in environmental monitoring (Herrero, Borrull, Pocurull, & Marcé, 2014).
properties
IUPAC Name |
4-cyano-N-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGXSOAPJLPXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996192 | |
Record name | 4-Cyano-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-cyano-N-ethyl- | |
CAS RN |
74670-75-0 | |
Record name | AD 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074670750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyano-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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